molecular formula C5H3BrClIN2 B13625468 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Cat. No.: B13625468
M. Wt: 333.35 g/mol
InChI Key: RVEAGEORVHYFOR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C₅H₃BrClIN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of bromine, chlorine, iodine, and a methyl group attached to the pyrimidine ring. This unique combination of substituents makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method involves the halogenation of 6-methylpyrimidine, followed by selective substitution reactions to introduce the bromine, chlorine, and iodine atoms at the desired positions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow systems and advanced purification techniques ensures the efficient and cost-effective production of the compound. The choice of reagents and reaction conditions is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules.

Biology: In biological research, the compound is used to study the effects of halogenated pyrimidines on cellular processes. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential inhibitors of specific enzymes or receptors. Research is ongoing to explore its therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine depends on its specific application and the target molecule. In general, the compound can interact with biological targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-5-iodopyrimidine
  • 2-Bromo-4-chloro-6-methylpyrimidine
  • 2-Bromo-5-iodo-6-methylpyrimidine

Comparison: Compared to similar compounds, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is unique due to the presence of all three halogens (bromine, chlorine, and iodine) and a methyl group on the pyrimidine ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications. The presence of multiple halogens also enhances its potential for forming diverse derivatives with unique properties.

Properties

IUPAC Name

2-bromo-4-chloro-5-iodo-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAGEORVHYFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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